

Spectroscopic Analysis of 4-Isopropoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropoxybenzoic acid

Cat. No.: B1664614

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-isopropoxybenzoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the spectral characteristics of the compound, presents the data in a clear, tabular format, and outlines the experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data for **4-isopropoxybenzoic acid**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **4-Isopropoxybenzoic Acid** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~11.5	Singlet (broad)	1H	-	-COOH
8.05	Doublet	2H	8.8	Ar-H (ortho to -COOH)
6.92	Doublet	2H	8.8	Ar-H (ortho to -O-iPr)
4.67	Septet	1H	6.0	-CH(CH ₃) ₂
1.38	Doublet	6H	6.0	-CH(CH ₃) ₂

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for **4-Isopropoxybenzoic Acid** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~172.0	-COOH
~163.0	Ar-C (para to -COOH)
~132.0	Ar-C (ortho to -COOH)
~122.0	Ar-C (ipso to -COOH)
~115.0	Ar-C (ortho to -O-iPr)
~70.0	-CH(CH ₃) ₂
~22.0	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The IR spectrum of **4-isopropoxybenzoic acid**, a

solid, is typically obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Table 3: Characteristic IR Absorptions for **4-Isopropoxybenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~2980, ~2940	Medium	C-H stretch (Aliphatic)
~1680	Strong	C=O stretch (Carboxylic acid)
~1605, ~1575	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)
~1170	Strong	C-O stretch (Carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **4-Isopropoxybenzoic Acid**

m/z	Relative Intensity	Assignment
180	High	[M] ⁺ (Molecular ion)
138	High	[M - C ₃ H ₆] ⁺
121	Base Peak	[M - C ₃ H ₆ - OH] ⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of **4-isopropoxybenzoic acid** (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ^1H NMR and 75-125 MHz for ^{13}C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

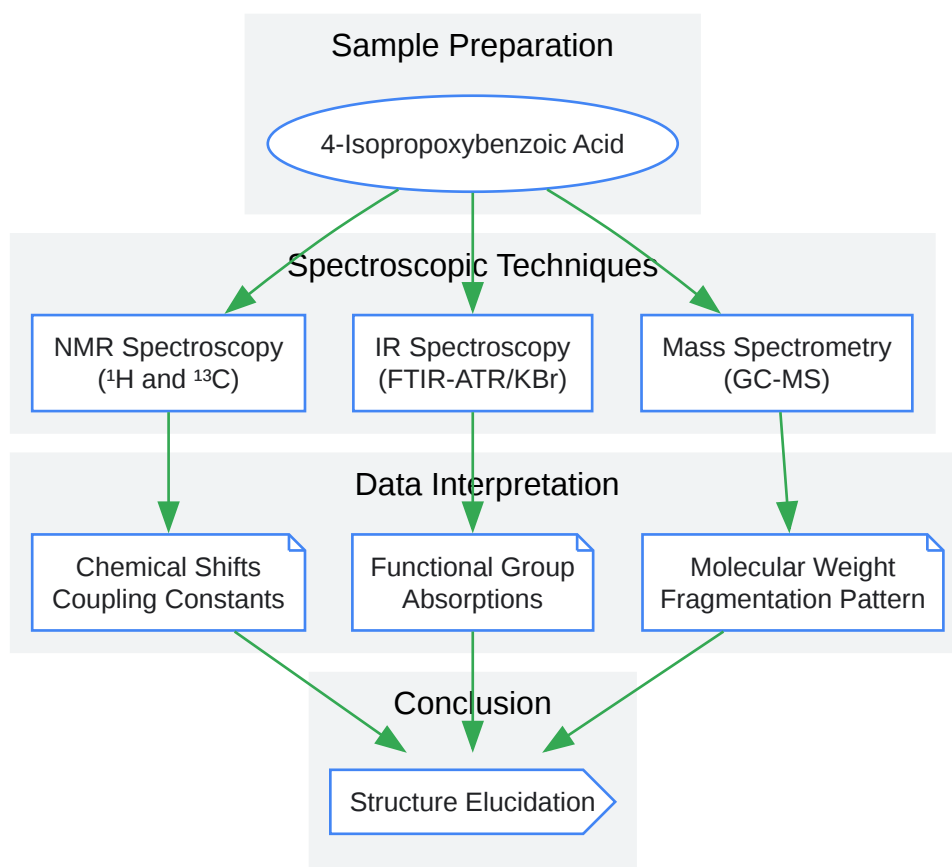
For the KBr pellet method, a small amount of **4-isopropoxybenzoic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For the ATR method, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The FTIR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty accessory (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is often employed before GC-MS analysis. The carboxylic acid group can be converted to a more volatile ester (e.g., methyl or trimethylsilyl ester). The derivatized sample is then dissolved in a suitable solvent and injected into the gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4-isopropoxybenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **4-Isopropoxybenzoic acid**.

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